N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . These interactions can result in changes at the molecular and cellular levels, which can have therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the pyrimidine moiety: This step involves the reaction of the piperazine intermediate with 6-methylpyrimidine-4-carboxylic acid or its derivatives under appropriate conditions.
Attachment of the 4-chlorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the effects of piperazine derivatives on biological systems.
Medicine: As a potential lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(4-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(4-chlorobenzyl)-4-(6-ethylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(4-chlorobenzyl)-4-(6-methylpyridine-4-yl)piperazine-1-carboxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties. For example, the presence of the 4-chlorobenzyl group may enhance its binding affinity to certain receptors, while the 6-methylpyrimidinyl group may influence its metabolic stability.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFGEWZSRIMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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